molecular formula C11H7F5N2O B2409501 3-(pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol CAS No. 132631-84-6

3-(pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol

Cat. No. B2409501
M. Wt: 278.182
InChI Key: MFKSUMFKAUQTFZ-UHFFFAOYSA-N
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Description

The compound “3-(pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The pentafluoroethyl group is a highly electronegative group, which could significantly affect the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a pyrazole ring substituted with a phenyl group at the 1-position and a pentafluoroethyl group at the 3-position. The presence of the highly electronegative pentafluoroethyl group could significantly influence the compound’s electronic structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole ring, the phenyl ring, and the pentafluoroethyl group. The pyrazole ring is a site of potential nucleophilic and electrophilic substitution. The pentafluoroethyl group is highly electronegative and could potentially undergo various perfluoroalkyl-specific reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pentafluoroethyl group could impart significant polarity to the molecule, affecting properties like solubility and boiling/melting points .

Scientific Research Applications

  • Synthesis of 1-Phenyl-1H-Pyrazole Derivatives : A study by Arbačiauskienė et al. (2009) utilized 1-phenyl-1H-pyrazol-3-ol as a versatile synthon for creating various 1-phenyl-1H-pyrazole derivatives. This process involved treatments like bromination and iodination, leading to the synthesis of halogenated derivatives, which were then used in palladium-catalyzed cross-coupling reactions to yield aryl- and carbo-functionally substituted 1-phenyl-1H-pyrazoles (Arbačiauskienė et al., 2009).

  • Tautomerism Studies : In another study by Arbačiauskienė et al. (2018), the tautomerism of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one was investigated. The research revealed its existence predominantly as 1H-pyrazol-3-ol molecule pairs in nonpolar solvents, offering insights into the structural dynamics of these compounds (Arbačiauskienė et al., 2018).

  • Efficient Synthetic Routes for Pyrazoles : Grünebaum et al. (2016) presented an improved synthesis method for trifluoromethyl substituted pyrazoles. This synthesis emphasized cost-effectiveness and the use of easily available materials, highlighting the importance of practical and economical approaches in chemical synthesis (Grünebaum et al., 2016).

  • Catalyst-Free Synthesis in Aqueous Media : Yao et al. (2007) described a method for synthesizing 4,4′-arylmethylene-bis(3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5-ol) effectively in aqueous media without a catalyst. This approach underscores the trend towards environmentally benign procedures in chemical synthesis (Yao et al., 2007).

  • Regiocontrolled Methylation for Antipyrine Analogs : Nemytova et al. (2018) developed approaches for regiocontrolled N-, O-, and C-methylation of 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-ols. This led to the synthesis of polyfluorinated antipyrine analogs with significant analgesic activity, demonstrating the compound's potential in pharmaceutical applications (Nemytova et al., 2018).

  • Antibacterial Activity Studies : Research by Leelakumar et al. (2022) on 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole revealed its antibacterial properties. This study synthesized various analogues and evaluated their antibacterial activity against different bacterial strains (Leelakumar et al., 2022).

Safety And Hazards

As with any chemical compound, handling “3-(pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol” would require appropriate safety measures. The specific safety and hazard information would depend on various factors including the compound’s reactivity, toxicity, and volatility .

Future Directions

The study and application of fluorinated organic compounds is a vibrant field of research due to their unique properties. This compound, being a fluorinated pyrazole derivative, could potentially be of interest in areas like medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)-2-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F5N2O/c12-10(13,11(14,15)16)8-6-9(19)18(17-8)7-4-2-1-3-5-7/h1-6,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXHWCNJEFSBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol

Citations

For This Compound
2
Citations
NA Nemytova, EV Shchegol'kov, YV Burgart… - Journal of Fluorine …, 2018 - Elsevier
The approaches for regiocontrolled N-, O- and C-methylation of 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-ols have been developed. The chemoselective N-methylation proved to be an …
Number of citations: 9 www.sciencedirect.com
YV Burgart, GF Makhaeva, OP Krasnykh, SS Borisevich… - Molecules, 2022 - mdpi.com
One of the powerful antioxidants used clinically is Edaravone (EDA). We synthesized a series of new EDA analogs, 4-aminopyrazol-5-ol hydrochlorides, including polyfluoroalkyl …
Number of citations: 3 www.mdpi.com

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